molecular formula C19H18FN3O3 B6420662 2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide CAS No. 874127-32-9

2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide

Cat. No. B6420662
CAS RN: 874127-32-9
M. Wt: 355.4 g/mol
InChI Key: AZMRQZDIVREKBW-UHFFFAOYSA-N
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Description

The compound “2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide” is a complex organic molecule that contains several functional groups, including a fluorophenoxy group, a methylphenyl group, and an oxadiazol group. These functional groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazol ring, a five-membered ring containing three nitrogen atoms, could potentially give the compound interesting electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The presence of the fluorophenoxy, methylphenyl, and oxadiazol groups in this compound could potentially give it a variety of interesting properties .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Future Directions

The study of novel organic compounds like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology .

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-3-16(25-15-10-8-14(20)9-11-15)19(24)21-18-17(22-26-23-18)13-6-4-12(2)5-7-13/h4-11,16H,3H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMRQZDIVREKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NON=C1C2=CC=C(C=C2)C)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide

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